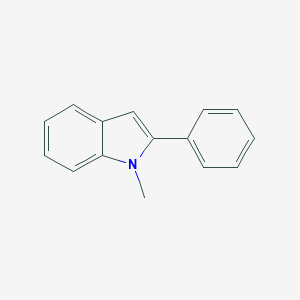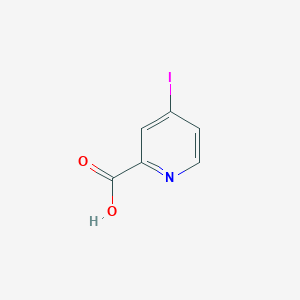
4-Iodopicolinic acid
Vue d'ensemble
Description
4-Iodopicolinic acid is a chemical compound that is related to picolinic acid, which is a derivative of pyridine with a carboxylic acid functional group at the 2-position. The presence of an iodine atom at the 4-position makes it a valuable intermediate for the synthesis of various biologically and medicinally important compounds. Although the provided papers do not directly discuss 4-iodopicolinic acid, they do provide insights into the synthesis and properties of related compounds, which can be informative for understanding the chemistry of 4-iodopicolinic acid.
Synthesis Analysis
The synthesis of related compounds, such as 4-iodoisoquinolin-1(2H)-ones, involves a Rh2(II,II)-catalyzed reaction under mild conditions, starting from isoquinolinium iodide salts. This method has been shown to produce good to excellent yields and has been applied to the gram-scale synthesis of key intermediates in pharmaceutical development . Another related synthesis is the preparation of 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, which is synthesized from 3-methylpicolinonitrile through a five-step process . These methods highlight the potential routes that could be adapted for the synthesis of 4-iodopicolinic acid.
Molecular Structure Analysis
The molecular structure of 4-iodopicolinic acid would be expected to feature a pyridine ring with a carboxylic acid group and an iodine substituent. The presence of iodine is significant as it can influence the electronic properties of the molecule and its reactivity. The related compounds discussed in the papers, such as 4-iodoisoquinolin-1(2H)-ones, also feature a heterocyclic core with a halogen substituent, which is crucial for their biological activity .
Chemical Reactions Analysis
While the papers do not specifically address the chemical reactions of 4-iodopicolinic acid, they do provide examples of reactions involving similar iodinated compounds. For instance, the synthesis of 4-iodoquinolines involves the use of iodine and red phosphorous, indicating that halogenation reactions are a key aspect of the chemistry of these compounds . This suggests that 4-iodopicolinic acid could also undergo various halogenation and coupling reactions, which are important for the synthesis of pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-iodopicolinic acid can be inferred from related compounds. For example, the electrochemical synthesis of 4-picolinic acid demonstrates the importance of reaction conditions such as temperature, current density, and electrolyte concentration on the yield and purity of the product . The iodine substituent in 4-iodopicolinic acid would likely affect its melting point, solubility, and stability, as well as its electrochemical behavior. The oscillopolarographic method mentioned for the determination of 4-picolinic acid purity could potentially be adapted for 4-iodopicolinic acid .
Applications De Recherche Scientifique
Luminescent Lanthanide Complexes : 4-Iodopicolinic acid derivatives have been used in the development of luminescent lanthanide complexes, with applications in time-resolved luminescence assays. This is due to their ability to form stable and intensely luminescent complexes with Tb(III) and Eu(III), offering potential in ultra-sensitive detection methods (Lamture & Wensel, 1993).
NMDA Receptor Agonists : 4-Iodopicolinic acid derivatives have been synthesized for research into NMDA receptor agonists, which are significant in studying neurological disorders and potential treatments (Souza, Yan, & Dodd, 2004).
Antimicrobial Activities : Studies have explored the antimicrobial properties of 4-Iodopicolinic acid derivatives. These compounds have shown significant activity against various Gram-positive and Gram-negative bacteria, highlighting their potential in the development of new antimicrobial agents (Tamer et al., 2018).
Biomedical Imaging : Radioiodinated derivatives of 4-Iodopicolinic acid have been explored for their potential in biomedical imaging, particularly in single photon emission computed tomography (SPECT) imaging. These derivatives exhibit good stability and retention in blood, making them promising for various imaging applications (Wen et al., 2019).
Electrophilic Substitution Studies : Research has been conducted on the electrophilic substitution reactions of 4-Iodopicolinic acid derivatives, providing valuable insights into the chemical properties and reactivity of these compounds (Smirnov et al., 1976).
Synthetic Chemistry : 4-Iodopicolinic acid derivatives have been used in the development of synthetic methods for various chemical compounds, demonstrating their versatility in organic synthesis (Meshram et al., 2007).
Enhanced X-ray Contrast in Biomedical Materials : Iodinated derivatives of 4-Iodopicolinic acid have been synthesized to enhance X-ray contrast properties in biomedical materials, providing potential applications in medical imaging and diagnostics (Lex et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
4-iodopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJTEYGGAWURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355935 | |
| Record name | 4-Iodopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodopicolinic acid | |
CAS RN |
405939-79-9 | |
| Record name | 4-Iodopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

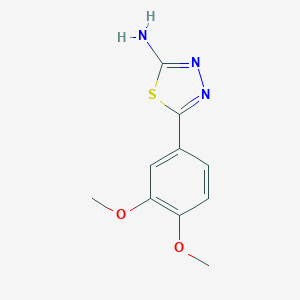
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
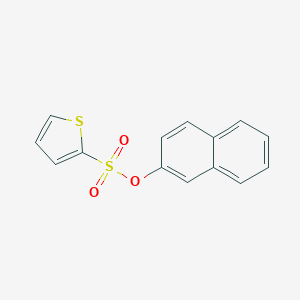

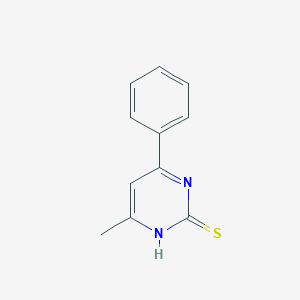
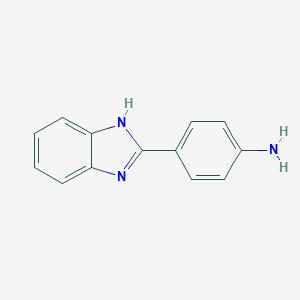
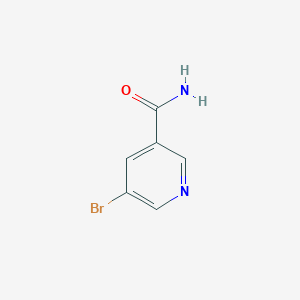
![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)
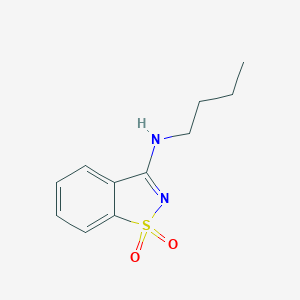

![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)
